molecular formula C21H18F3N7O2S B6548653 1-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-[3-(trifluoromethyl)benzenesulfonyl]piperazine CAS No. 946315-14-6

1-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-[3-(trifluoromethyl)benzenesulfonyl]piperazine

Cat. No.: B6548653
CAS No.: 946315-14-6
M. Wt: 489.5 g/mol
InChI Key: FLKMBMZSZCJWBJ-UHFFFAOYSA-N
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Description

This compound features a triazolopyrimidine core fused with a phenyl group at position 3 and a piperazine moiety substituted with a 3-(trifluoromethyl)benzenesulfonyl group. The piperazine group enhances solubility and bioavailability through hydrogen bonding and ionic interactions, while the trifluoromethyl (-CF₃) substituent improves metabolic stability and lipophilicity, critical for membrane permeability . Piperazine derivatives are widely studied for their antiviral, anticancer, and receptor-modulating activities, making this compound a candidate for targeted therapeutic applications .

Properties

IUPAC Name

3-phenyl-7-[4-[3-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]triazolo[4,5-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F3N7O2S/c22-21(23,24)15-5-4-8-17(13-15)34(32,33)30-11-9-29(10-12-30)19-18-20(26-14-25-19)31(28-27-18)16-6-2-1-3-7-16/h1-8,13-14H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLKMBMZSZCJWBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=CC=C4)S(=O)(=O)C5=CC=CC(=C5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F3N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-[3-(trifluoromethyl)benzenesulfonyl]piperazine is a complex heterocyclic molecule that has attracted significant attention due to its potential biological activities. This article provides a detailed overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Structural Overview

The compound features a triazolopyrimidine core linked to a piperazine moiety with a trifluoromethyl-substituted benzenesulfonyl group. This unique structure is believed to contribute to its diverse biological activities.

Research indicates that compounds containing the triazolopyrimidine structure exhibit various mechanisms of action:

  • Antimicrobial Activity : Triazolopyrimidine derivatives have shown significant antimicrobial properties against various pathogens by inhibiting bacterial growth and replication.
  • Anticancer Activity : Studies suggest that this compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. It has been shown to impact multiple cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, reducing cytokine production and inflammatory cell infiltration.

In Vitro Studies

Several studies have evaluated the biological activity of similar triazolopyrimidine derivatives:

  • Anticancer Efficacy :
    • A study reported IC50 values for various triazolopyrimidine derivatives against MCF-7 cells ranging from 5.85 µM to 22.54 µM, indicating promising anticancer potential compared to standard chemotherapeutics like doxorubicin .
    • Another investigation highlighted that compounds with structural similarities exhibited notable growth inhibition in A549 cells with IC50 values below 10 µM .
  • Antimicrobial Activity :
    • Triazolo[4,5-d]pyrimidine derivatives were found to possess broad-spectrum antimicrobial activity, inhibiting both Gram-positive and Gram-negative bacteria .

In Vivo Studies

While in vitro studies provide valuable insights, in vivo studies are crucial for understanding the efficacy and safety profiles of these compounds:

  • Preliminary animal studies have indicated that certain triazolopyrimidine derivatives can significantly reduce tumor size in xenograft models while exhibiting minimal toxicity .

Data Table: Biological Activity Summary

Activity TypeTest SystemIC50 Value (µM)Reference
Anticancer (MCF-7)Breast Cancer Cells5.85 - 22.54
Anticancer (A549)Lung Cancer Cells<10
AntimicrobialVarious PathogensVaries
Anti-inflammatoryInflammatory ModelsNot specified

Case Studies

  • Case Study on Anticancer Activity :
    • A derivative of the triazolopyrimidine was tested against multiple human cancer cell lines. The results indicated that the compound not only inhibited cell proliferation but also induced apoptosis in a dose-dependent manner. Flow cytometry analysis revealed an increase in early apoptotic cells when treated with the compound .
  • Case Study on Antimicrobial Efficacy :
    • In a comparative study against standard antibiotics, a triazolo[4,5-d]pyrimidine derivative demonstrated superior antimicrobial activity against resistant strains of bacteria, suggesting its potential as a novel therapeutic agent in treating infections caused by multidrug-resistant organisms .

Scientific Research Applications

Anticancer Activity

Research indicates that triazolo[4,5-d]pyrimidine derivatives exhibit significant anticancer properties. In vitro studies have shown that these compounds can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest . The mechanism often involves the inhibition of specific kinases involved in cancer progression.

Antithrombotic Agents

Triazolo[4,5-d]pyrimidine derivatives have been identified as potential antithrombotic agents. They act as antagonists to P2Y receptors, which play a crucial role in platelet aggregation. This property is particularly relevant for developing treatments for conditions such as myocardial infarction and stroke .

Antimicrobial Activity

Recent studies suggest that compounds within this class possess antimicrobial properties against various pathogens, including bacteria and fungi. The mechanism typically involves disruption of microbial cell membranes or inhibition of critical metabolic pathways .

Synthesis and Industrial Production

The synthesis of 1-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-[3-(trifluoromethyl)benzenesulfonyl]piperazine involves multi-step reactions starting from readily available precursors. Key steps include:

  • Formation of the triazolo-pyrimidine core through cyclization reactions.
  • Introduction of the piperazine ring via nucleophilic substitution.
  • Sulfonation to add the trifluoromethylbenzenesulfonyl group.

Optimization techniques such as high-throughput screening are employed to enhance yield and purity for industrial applications .

Case Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry demonstrated that derivatives of triazolo[4,5-d]pyrimidines showed selective cytotoxicity against breast cancer cells. The compound was tested alongside standard chemotherapeutics and exhibited synergistic effects when combined with doxorubicin .

Case Study 2: Antithrombotic Potential

In preclinical trials reported by Circulation Research, a specific derivative was shown to significantly reduce thrombus formation in animal models without causing excessive bleeding, indicating a favorable safety profile for potential clinical use .

Comparison with Similar Compounds

Comparison with Similar Piperazine Derivatives

Structural and Functional Analysis

The compound’s unique structure distinguishes it from other piperazine derivatives. Key comparison points include:

Compound Core Structure Substituents Biological Activity IC₅₀/EC₅₀ Toxicity (CC₅₀) Selectivity/Notes
Target Compound Triazolo[4,5-d]pyrimidine 3-phenyl, 3-(trifluoromethyl)benzenesulfonyl Antiviral, Anticancer (hypothesized) N/A N/A Enhanced lipophilicity from -CF₃
Piperazine-based Influenza A Inhibitors Adamantane/norbornane Variable aliphatic linkers, heterocyclic fragments Influenza A inhibition 1.9–4.4 µM 8.5–24.5 µM High toxicity limits therapeutic index
Morpholine Derivatives Morpholine Similar linkers as piperazine counterparts Influenza A inhibition Comparable IC₅₀ Higher CC₅₀ Improved safety profile vs. piperazine
5-HT1A Receptor Ligands Coumarin-piperazine Three-carbon linker, acetyl/phenyl substituents 5-HT1A receptor binding (subnanomolar) <1 nM N/A Selectivity over 5-HT2A receptors
TFMPP (Designer Drug) Phenylpiperazine 3-(Trifluoromethyl)phenyl Psychostimulatory, hallucinogenic N/A High Structural similarity but divergent applications

Key Findings:

Antiviral Activity : Piperazine derivatives with rigid cores (e.g., adamantane) exhibit potent antiviral activity (IC₅₀: 1.9–4.4 µM) but high cytotoxicity, limiting their therapeutic utility. The target compound’s trifluoromethyl group may reduce toxicity while retaining efficacy, though empirical data are needed .

Receptor Selectivity: Piperazine substituents critically influence receptor binding. For example, coumarin-piperazine derivatives achieve subnanomolar 5-HT1A affinity via optimized linkers and substituents .

Metabolic Stability : The -CF₃ group in the benzenesulfonyl moiety likely enhances metabolic stability compared to chloro or nitro substituents, which are prone to enzymatic degradation .

Toxicity Mitigation : Acylation of piperazine nitrogens or substitution with morpholine reduces cytotoxicity in influenza inhibitors, suggesting strategies to improve the target compound’s safety profile .

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